![molecular formula C17H15NO4 B6240750 (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 158575-73-6](/img/no-structure.png)

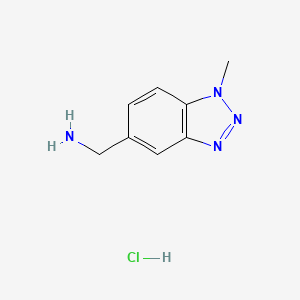

(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid” is an organic compound. The benzyloxycarbonyl group (also known as carbobenzoxy or Cbz) is a key component of this compound . This group is an organyl group of formula ‒COOCH2Ph . It is often used as a protecting group, introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of α,β-unsaturated carbonyl compounds . These compounds are key building blocks in organic chemistry . Among the known methodologies, carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Molecular Structure Analysis

The molecular structure of the benzyloxycarbonyl group, a key component of the compound, is represented by the formula C8H7O2 . The group has a net charge of 0, an average mass of 135.13998, and a mono-isotopic mass of 135.04460 .Chemical Reactions Analysis

The benzyloxycarbonyl group is often used as a protecting group in chemical reactions . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis

The benzyloxycarbonyl group, a component of the compound, has a formula of C8H7O2 . It has a net charge of 0, an average mass of 135.13998, and a mono-isotopic mass of 135.04460 .Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves the protection of the indole nitrogen, followed by the addition of a benzyl group to the carboxylic acid. The benzyl group is then removed, and the carboxylic acid is activated for coupling with the benzyloxy carbonyl group. Finally, the protecting groups are removed to yield the desired product.", "Starting Materials": [ "Indole", "Benzyl chloride", "Sodium hydroxide", "Di-tert-butyl dicarbonate", "N,N-Dimethylformamide", "Triethylamine", "Hydrochloric acid", "N-Hydroxysuccinimide", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide", "Tetrabutylammonium fluoride", "Methanol", "Acetic acid" ], "Reaction": [ "Indole is protected with di-tert-butyl dicarbonate in the presence of sodium hydroxide and N,N-dimethylformamide.", "Benzyl chloride is added to the protected indole in the presence of triethylamine to form the benzyl ester.", "The benzyl group is removed with hydrogen chloride in methanol.", "The carboxylic acid is activated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.", "The benzyloxy carbonyl group is coupled to the activated carboxylic acid in the presence of tetrabutylammonium fluoride.", "The protecting groups are removed with hydrochloric acid in methanol and acetic acid to yield (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid." ] } | |

Número CAS |

158575-73-6 |

Fórmula molecular |

C17H15NO4 |

Peso molecular |

297.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.